molecular formula C7H4F3NO3 B128801 1-Nitro-2-(trifluoromethoxy)benzene CAS No. 1644-88-8

1-Nitro-2-(trifluoromethoxy)benzene

Cat. No. B128801
CAS RN: 1644-88-8
M. Wt: 207.11 g/mol
InChI Key: YTWBYJAWWKTPOV-UHFFFAOYSA-N
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Description

1-Nitro-2-(trifluoromethoxy)benzene is a chemical compound that is part of a broader class of nitroaromatic compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring, and in this case, the molecule also contains a trifluoromethoxy group (-OCF3). While the specific compound 1-Nitro-2-(trifluoromethoxy)benzene is not directly mentioned in the provided papers, the related chemistry and properties of nitroaromatic compounds with various substituents, including trifluoromethyl groups, are discussed.

Synthesis Analysis

The synthesis of nitroaromatic compounds with trifluoromethyl substituents can involve various chemical reactions. For instance, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a related compound, is achieved through hypervalent-iodine-based electrophilic trifluoromethylating reagents . Another example is the direct amination of nitro(pentafluorosulfanyl)benzenes, which can be considered analogous to the synthesis of compounds with trifluoromethoxy groups . These methods often involve the use of strong bases or nucleophilic substitution reactions to introduce the desired functional groups onto the aromatic ring.

Molecular Structure Analysis

The molecular structure of nitroaromatic compounds is significantly influenced by the substituents attached to the aromatic ring. For example, the presence of a trifluoromethyl group can induce steric interactions that may cause rotation of other functional groups out of the aromatic plane, as seen in the crystallographic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid . The electronic effects of the nitro and trifluoromethyl groups also play a crucial role in determining the reactivity and physical properties of these molecules.

Chemical Reactions Analysis

Nitroaromatic compounds with trifluoromethyl substituents can undergo a variety of chemical reactions. Vicarious nucleophilic substitution reactions are common, where hydrogen atoms on the aromatic ring are replaced by other groups . The reactivity of these compounds can be influenced by the presence of the nitro and trifluoromethyl groups, as seen in the reaction of β-nitrostyrenes with benzene catalyzed by trifluoromethanesulfonic acid . These reactions can lead to the formation of new classes of reagents and products with diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Nitro-2-(trifluoromethoxy)benzene would be expected to include high reactivity due to the electron-withdrawing effects of the nitro and trifluoromethoxy groups. These effects can also influence the compound's boiling point, melting point, and solubility. The presence of the trifluoromethoxy group may also contribute to the compound's volatility and stability. The exact properties would depend on the specific molecular structure and the intermolecular interactions in the solid state, as seen in the crystal and molecule structure analysis of related trinitrobenzene derivatives .

Scientific Research Applications

Applications in Organic Synthesis

1-Nitro-2-(trifluoromethoxy)benzene and its derivatives have been explored in various organic synthesis processes. For instance, Pastýříková et al. (2012) demonstrated the use of similar compounds in the direct amination of nitro(pentafluorosulfanyl)benzenes, which facilitated the efficient synthesis of benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková et al., 2012). Beier et al. (2011) highlighted the preparation of SF5 aromatics via vicarious nucleophilic substitution reactions of nitro(pentafluorosulfanyl)benzenes with carbanions, showcasing the versatility of these compounds in creating substituted anilines and benzenes (Beier et al., 2011).

Molecular Electronic Devices

Chen et al. (1999) utilized a molecule containing a nitroamine redox center, which is structurally related to 1-nitro-2-(trifluoromethoxy)benzene, in the active layer of a molecular electronic device. This device exhibited notable features like negative differential resistance and a high on-off peak-to-valley ratio, demonstrating the potential of such compounds in electronic applications (Chen et al., 1999).

Studies in Electron Attachment

Wnorowska et al. (2014) conducted a study on dissociative electron attachment to halocarbon-derivatives of nitro-benzene, including compounds similar to 1-nitro-2-(trifluoromethoxy)benzene. This research provided insights into the interactions of electrons with these molecules, contributing to a better understanding of their electronic properties (Wnorowska et al., 2014).

Luminescent Materials

Rachuri et al. (2015) explored compounds like 1-nitro-2-(trifluoromethoxy)benzene for the development of luminescent metal-organic frameworks (MOFs). These MOFs showed potential for selective detection of organic nitro compounds and iodine capture, highlighting their use in sensing applications (Rachuri et al., 2015).

Anion Transport Studies

Peng et al. (2016) investigated the modification of 1,3-bis(benzimidazol-2-yl)benzene, structurally related to 1-nitro-2-(trifluoromethoxy)benzene, with strong electron-withdrawing substituents. These modifications significantly increased anion transport activity, suggesting potential applications in ion transport and separation technologies (Peng et al., 2016).

Safety And Hazards

1-Nitro-2-(trifluoromethoxy)benzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-nitro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)14-6-4-2-1-3-5(6)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWBYJAWWKTPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500942
Record name 1-Nitro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-2-(trifluoromethoxy)benzene

CAS RN

1644-88-8
Record name 1-Nitro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Wen, M Yang, S Zhao, F Zhou, G Chen - Reaction Chemistry & …, 2018 - pubs.rsc.org
The kinetics and mass transfer characteristics of the nitration of trifluoromethoxybenzene (TFMB) with a mixed acid were investigated in microchannel reactors. By assuming the intrinsic …
Number of citations: 24 pubs.rsc.org

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